

# Application Notes: NMR Characterization of (1R,2R)-2-Aminocyclopentanecarboxylic Acid-Containing Peptides

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## Compound of Interest

	(1R,2R)-2-
Compound Name:	Aminocyclopentanecarboxylic Acid
	Hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

**Introduction:** (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) is a cyclic, non-proteinogenic  $\beta$ -amino acid. Its rigid cyclopentane ring imparts significant conformational constraints when incorporated into a peptide backbone. This pre-organization makes (1R,2R)-ACPC a valuable building block in the design of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures mimicking those of natural peptides and proteins. Understanding the three-dimensional structure of these peptides in solution is critical for structure-activity relationship (SAR) studies and rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure, dynamics, and intermolecular interactions of these modified peptides.<sup>[1][2][3][4]</sup> This document provides a comprehensive overview and detailed protocols for the complete NMR characterization of peptides containing the (1R,2R)-ACPC residue.

## Part 1: Application Notes

### Resonance Assignment Strategy

The first step in any NMR structural study is the sequential assignment of all proton ( $^1\text{H}$ ), carbon ( $^{13}\text{C}$ ), and nitrogen ( $^{15}\text{N}$ ) resonances to specific atoms within the peptide.<sup>[3][5]</sup> Due to

the inclusion of the non-canonical ACPC residue, automated assignment software may fail, necessitating a manual or semi-automated approach.[1]

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: One-dimensional spectra provide an initial overview of the sample's purity and complexity. The chemical shifts can offer preliminary clues about the peptide's folded state.[6]
- 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying proton spin systems belonging to individual amino acid residues.[7] It reveals through-bond scalar couplings, allowing for the grouping of all protons within a single residue (e.g., NH, H $\alpha$ , H $\beta$ , etc.). The distinct spin system of the ACPC residue can be identified and traced.
- 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space ( $< 5 \text{ \AA}$ ), regardless of whether they are bonded.[8][9] Sequential assignment is achieved by observing NOE cross-peaks between protons of adjacent residues (e.g., H $\alpha$ <sub>i</sub> to NH<sub>i+1</sub>).
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  (or  $^{15}\text{N}$ ) nuclei, providing the chemical shifts for the heteronuclei and resolving signal overlap present in 1D spectra.

## Conformational Analysis

Once resonances are assigned, the next step is to generate structural restraints to define the peptide's 3D conformation.

- Distance Restraints from NOESY/ROESY: The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons ( $I \propto 1/r^6$ ).[5] By calibrating peak intensities, interproton distances can be estimated and used as upper-limit distance restraints in structure calculations.[10] For medium-sized peptides where the NOE may be close to zero, ROESY is the preferred experiment.[9][11]
- Dihedral Angle Restraints from J-Coupling Constants: Three-bond scalar coupling constants, particularly  $^3\text{J}(\text{HN}, \text{H}\alpha)$ , provide information about the backbone dihedral angle  $\phi$  via the Karplus equation.[12][13] This relationship is crucial for defining secondary structure elements. For example, small  $^3\text{J}(\text{HN}, \text{H}\alpha)$  values ( $< 5 \text{ Hz}$ ) are indicative of helical structures, while large values ( $> 8 \text{ Hz}$ ) suggest extended  $\beta$ -strand conformations.

## Analysis of Supramolecular Assembly and Interactions

NMR can also probe higher-order structures and interactions with biological targets.

- Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the translational diffusion coefficient of the molecules, which is related to their size.[14][15] It is an excellent tool for detecting and characterizing peptide aggregation or oligomerization in solution. Larger species diffuse more slowly and will have smaller diffusion coefficients.[16]
- Chemical Shift Perturbation (CSP) Mapping: CSP, or chemical shift mapping, is used to identify the binding interface between the peptide and a target protein.[17][18][19] By recording a series of  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectra of an isotopically labeled protein while titrating in the unlabeled ACPC-containing peptide, changes in the chemical shifts of the protein's amide protons can be monitored. Residues exhibiting significant perturbations are typically located at or near the binding site.[20][21]

## Part 2: Data Presentation

Quantitative data from NMR experiments should be organized systematically. The following tables provide templates for presenting typical results for a hypothetical peptide, Ac-Ala-Val-(1R,2R)ACPC-Leu-NH<sub>2</sub>.

Table 1: Example  $^1\text{H}$  and  $^{13}\text{C}$  Chemical Shift Assignments (ppm) in D<sub>2</sub>O at 298 K. Chemical shifts for the (1R,2R)-ACPC residue are based on published data for the free amino acid and are illustrative.[22][23]

Residue	Atom	<sup>1</sup> H Shift (ppm)	<sup>13</sup> C Shift (ppm)
Ala-1	NH	-	-
H $\alpha$	4.35	52.5	
H $\beta$	1.45	19.2	
C'	-	175.1	
Val-2	NH	8.15	-
H $\alpha$	4.18	61.3	
H $\beta$	2.20	32.4	
H $\gamma$	0.98, 0.95	20.5, 20.1	
C'	-	174.8	
(1R,2R)ACPC-3	NH	8.05	-
H $\alpha$ (H2)	3.88	53.9	
H $\beta$ (H1)	2.95	48.2	
Ring CH <sub>2</sub>	2.18, 1.75	30.4, 28.6, 22.7	
C'	-	177.1	
Leu-4	NH	7.98	-
H $\alpha$	4.30	54.5	
H $\beta$	1.70	42.1	
H $\gamma$	1.65	26.3	
H $\delta$	0.92, 0.90	23.5, 22.8	
C'	-	176.2	

Table 2: Example NOE-Derived Distance Restraints.

Residue i	Atom i	Residue j	Atom j	NOE Intensity	Distance (Å)
Val-2	H $\alpha$	ACPC-3	NH	Strong	1.8 - 2.7
ACPC-3	H $\alpha$	Leu-4	NH	Strong	1.8 - 2.7
Ala-1	H $\alpha$	Val-2	H $\beta$	Medium	1.8 - 3.5
ACPC-3	H $\alpha$	ACPC-3	Ring H	Medium	1.8 - 3.5
Ala-1	H $\alpha$	Leu-4	NH	Weak	2.5 - 5.0

Table 3: Example  $^3J(\text{HN}, \text{H}\alpha)$  Coupling Constants and Calculated Dihedral Angles ( $\phi$ ).

Residue	$^3J(\text{HN}, \text{H}\alpha)$ (Hz)	Calculated $\phi$ Angle (°)	Implied Structure
Val-2	4.5	-50 to -70	Helical
ACPC-3	9.2	-100 to -140	Extended
Leu-4	4.8	-50 to -70	Helical

## Part 3: Experimental Protocols

### General Sample Preparation[7][24][25]

- Peptide Purity: Ensure the peptide is >95% pure as determined by HPLC and Mass Spectrometry.
- Dissolution: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD, or a 90% H<sub>2</sub>O/10% D<sub>2</sub>O mixture for observing amide protons).
- pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically 4-5 to slow amide proton exchange) by adding microliter amounts of dilute DCI or NaOD.
- Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

## Conformational Analysis Protocol (TOCSY, NOESY/ROESY)[8][24][26]

- Instrument Setup: Tune and match the probe for the desired nucleus ( $^1\text{H}$ ). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
- 1D  $^1\text{H}$  Spectrum: Acquire a standard 1D  $^1\text{H}$  spectrum to verify shimming and determine appropriate spectral widths.
- TOCSY Acquisition:
  - Use a standard 2D TOCSY pulse sequence (e.g., dipsi2phpr).
  - Set the mixing time (spin-lock duration) to 60-80 ms to allow magnetization transfer throughout the entire amino acid spin system.
- NOESY/ROESY Acquisition:
  - Use a standard 2D NOESY (noesyesgpph) or ROESY (roesyesgpph) pulse sequence.
  - Set the mixing time (d8 for NOESY, p15 for ROESY) to a value appropriate for the peptide's size. A typical starting point is 200-400 ms.[8][24] For medium-sized molecules where the NOE might be null, ROESY is preferred.[9]
- Data Processing:
  - Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
  - Perform Fourier transformation, phase correction, and baseline correction.
  - Calibrate the spectra using a known solvent signal.
  - Analyze cross-peaks to perform sequential assignment and identify spatial proximities.

## Chemical Shift Perturbation (CSP) Protocol[20][26]

- Sample Preparation: Prepare a sample of  $^{15}\text{N}$ -labeled protein (e.g., 0.1-0.3 mM) in a suitable buffer (90%  $\text{H}_2\text{O}$ /10%  $\text{D}_2\text{O}$ ). Prepare a concentrated stock solution (e.g., 5-10 mM) of the ACPC-peptide in the same buffer.
- Acquire Reference Spectrum: Record a high-quality  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum of the free protein.
- Titration: Add small aliquots of the peptide stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate.
- Acquire Perturbed Spectra: Record a  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum at each titration point (e.g., at peptide:protein molar ratios of 0.25, 0.5, 1.0, 2.0, 5.0).
- Data Analysis:
  - Overlay the spectra and identify amide peaks that shift or broaden upon peptide addition.
  - Calculate the weighted chemical shift difference (CSD) for each residue using the formula:  $\text{CSD} = \sqrt{[(\Delta\delta\text{H})^2 + (\alpha * \Delta\delta\text{N})^2]}$  (where  $\Delta\delta\text{H}$  and  $\Delta\delta\text{N}$  are the changes in proton and nitrogen chemical shifts, and  $\alpha$  is a weighting factor, typically  $\sim 0.14 - 0.2$ ).[\[18\]](#)
  - Plot the CSD values versus the residue number to map the binding interface.

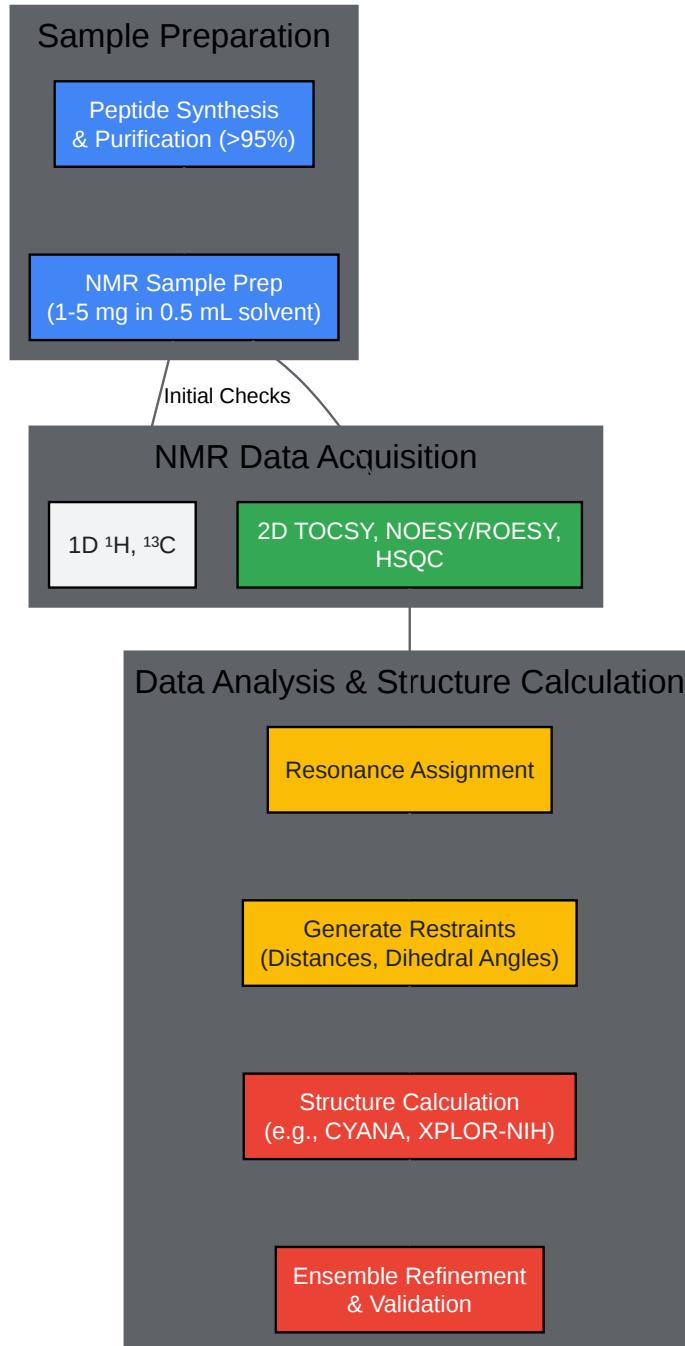
## DOSY Protocol for Aggregation Analysis[15][27][28]

- Instrument Setup: Tune, lock, and shim the spectrometer. Calibrate the gradient strength using a standard sample (e.g.,  $\text{H}_2\text{O}$  in  $\text{D}_2\text{O}$ ).[\[16\]](#)
- Data Acquisition:
  - Use a stimulated echo pulse sequence with bipolar gradients to minimize artifacts.
  - Acquire a series of 1D  $^1\text{H}$  spectra (typically 16-32) where the pulsed field gradient strength is incremented linearly.
  - Adjust the diffusion delay ( $\Delta$ ) and gradient pulse duration ( $\delta$ ) so that the signal for the species of interest decays to  $\sim 5\text{-}10\%$  of its initial intensity by the final gradient step.

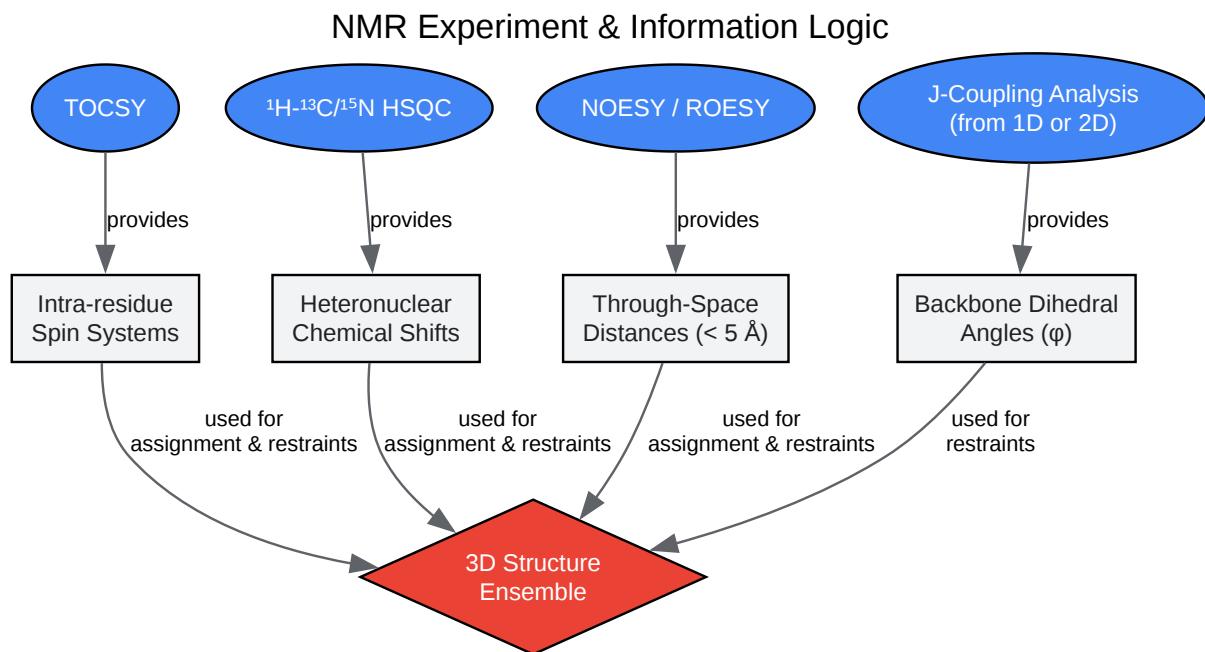
- Data Processing:
  - Process the 2D data array using specialized DOSY software (e.g., in TopSpin or MestReNova).
  - The software fits the signal decay for each chemical shift to the Stejskal-Tanner equation to extract a diffusion coefficient.
  - The final output is a 2D spectrum with chemical shift on one axis and the calculated diffusion coefficient on the other. Signals from all protons on a single molecule should align at the same diffusion coefficient value.

## Part 4: Visualizations

## Overall Workflow for NMR Characterization

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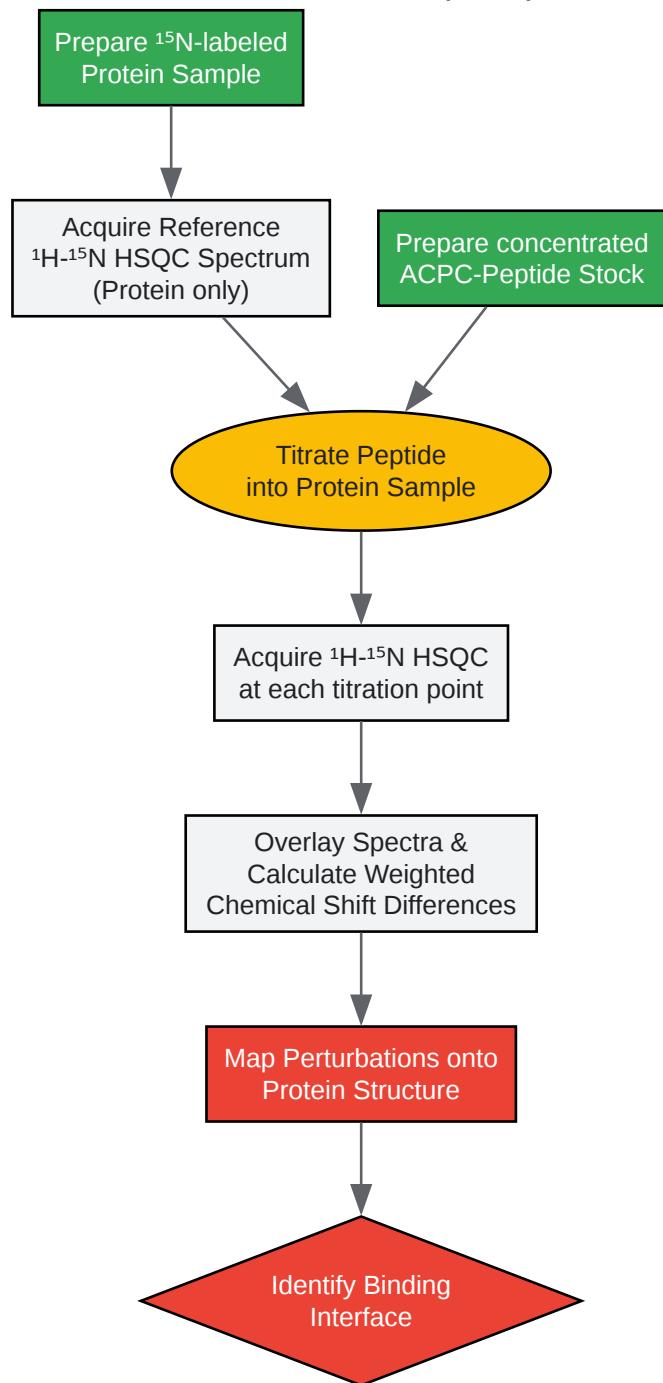
Caption: Overall workflow from peptide synthesis to 3D structure.



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Caption: Relationship between NMR experiments and derived structural data.

## Chemical Shift Perturbation (CSP) Workflow

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Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

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